molecular formula C24H26O2Si B1610276 Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 196880-47-4

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B1610276
CAS No.: 196880-47-4
M. Wt: 374.5 g/mol
InChI Key: OFDGMIARADBGTN-UHFFFAOYSA-N
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Description

Core Structural Features

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- represents a sophisticated molecular architecture that combines multiple functional elements within a single structure. The core framework consists of a benzene ring substituted at the para position with both an aldehyde group and a hydroxymethyl group protected by a tert-butyldiphenylsilyl moiety. The molecular formula C₂₄H₂₆O₂Si reflects the substantial size and complexity of this compound, with a molecular weight of 374.55 g/mol.

The structural organization can be understood through several key components that define its chemical identity. The benzaldehyde unit provides the primary aromatic framework, featuring the characteristic formyl group (-CHO) that serves as a reactive electrophilic center. This aldehyde functionality is positioned para to a methylene bridge that connects the aromatic ring to the silicon-containing protecting group. The methylene linker (-CH₂-) serves as a crucial spacer that maintains appropriate geometric relationships between the aromatic system and the bulky silyl protecting group.

The tert-butyldiphenylsilyl protecting group represents the most structurally complex portion of the molecule, featuring a silicon atom coordinated to three distinct substituents: a tert-butyl group and two phenyl rings. This arrangement creates a highly hindered environment around the silicon center, contributing to the exceptional stability of the silyl ether linkage. The tert-butyl group, with its three methyl substituents attached to a quaternary carbon, provides significant steric bulk that shields the silicon-oxygen bond from nucleophilic attack.

Structural Component Molecular Contribution Chemical Significance
Benzaldehyde core C₇H₅O Electrophilic reaction center
Methylene linker CH₂ Geometric spacer unit
Silicon center Si Coordination hub for protecting group
tert-Butyl group C₄H₉ Primary steric protection
Diphenyl substituents C₁₂H₁₀ Additional steric and electronic stabilization

The geometric arrangement of these components creates a three-dimensional structure where the bulky tert-butyldiphenylsilyl group extends away from the aromatic plane, minimizing steric interactions while providing maximum protection for the hydroxymethyl functionality. This spatial organization is critical for the compound's synthetic utility, as it allows selective reactions at the aldehyde center while maintaining protection of the hydroxyl group.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- follows established International Union of Pure and Applied Chemistry conventions for complex organosilicon compounds. The official International Union of Pure and Applied Chemistry name reflects the hierarchical structure of the molecule, beginning with the benzaldehyde base unit and systematically describing the substituent pattern.

The nomenclature system identifies benzaldehyde as the parent structure, indicating the presence of a formyl group attached to a benzene ring. The "4-" prefix specifies the para position of substitution on the aromatic ring, establishing the regiochemical relationship between the aldehyde and the protected hydroxymethyl substituent. The complex substituent name "[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl" describes the protected hydroxymethyl group in a systematic manner that reflects its chemical composition.

The tert-butyl group is designated as "(1,1-dimethylethyl)" in formal nomenclature, clearly indicating the structural arrangement of three methyl groups attached to a central carbon atom that connects to the silicon center. This systematic approach avoids the use of common names and provides unambiguous structural identification. The "diphenylsilyl" portion identifies the silicon atom bearing two phenyl substituents, while the "oxy" component indicates the ether linkage between the silicon and the methylene carbon.

Chemical Abstracts Service has assigned specific registry numbers to this compound, with multiple entries reflecting different sources and analytical confirmations. The primary Chemical Abstracts Service number 196880-47-4 provides the most widely recognized identifier, while alternative number 110130-71-7 appears in certain databases. This multiplicity in registry numbers often occurs with complex synthetic intermediates that may have been independently characterized by different research groups.

Nomenclature Element Systematic Description Structural Indication
Benzaldehyde Primary aromatic aldehyde C₆H₄CHO framework
4-position Para substitution pattern 1,4-disubstituted benzene
(1,1-dimethylethyl) tert-Butyl group Tertiary carbon with three methyls
diphenylsilyl Silicon with two phenyl groups Si(C₆H₅)₂ unit
oxy Ether linkage Si-O-C connection
methyl Methylene bridge CH₂ spacer unit

The systematic classification places this compound within several important chemical categories. As an aromatic aldehyde, it belongs to the broader class of benzaldehyde derivatives, which are fundamental building blocks in organic synthesis. The presence of the silyl ether functionality classifies it as an organosilicon compound, specifically within the family of protected alcohols. The tert-butyldiphenylsilyl protecting group places it in the category of bulky silyl ethers, distinguished from simpler protecting groups by enhanced stability and selectivity properties.

Stereoelectronic Properties of the Silyl Ether Group

The stereoelectronic properties of the tert-butyldiphenylsilyl ether group in benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- represent a sophisticated interplay of electronic and steric effects that define the compound's chemical behavior. The silicon-oxygen bond exhibits unique characteristics that distinguish it from conventional carbon-oxygen ether linkages, primarily due to the different electronic properties of silicon compared to carbon.

The silicon-oxygen bond length in silyl ethers typically measures approximately 1.63-1.65 Angstroms, significantly longer than carbon-oxygen bonds in conventional ethers. This extended bond length results from the larger atomic radius of silicon and contributes to the distinctive reactivity patterns observed in silyl ether compounds. The increased bond length facilitates better orbital overlap in certain electronic interactions while creating a more accessible reaction site for specific chemical transformations.

Hyperconjugative interactions play a crucial role in stabilizing the silyl ether linkage, with electron density from oxygen lone pairs interacting with vacant d-orbitals on silicon. These interactions create a partial double-bond character in the silicon-oxygen linkage that enhances the overall stability of the protecting group. Research has demonstrated that permethylated siloxanes exhibit enhanced hyperconjugative stabilization compared to their carbon analogs, with the silicon-oxygen system showing superior enthalpic and entropic stability.

The electronic properties of the tert-butyldiphenylsilyl group create a unique environment around the silicon center that influences both stability and reactivity. The electron-donating properties of the tert-butyl group increase electron density at silicon, while the phenyl substituents provide both steric protection and electronic stabilization through resonance effects. This combination results in a silyl ether that is highly resistant to hydrolysis under neutral and mildly acidic conditions.

Electronic Property Silyl Ether Characteristic Chemical Consequence
Bond length 1.63-1.65 Å (Si-O) Enhanced accessibility for certain reactions
Hyperconjugation n(O) → σ*(Si-C) Increased bond stability
Electronic density Silicon d-orbital participation Resistance to nucleophilic attack
Dipole moment Polarized Si-O bond Influence on hydrogen bonding
Orbital overlap Extended silicon orbitals Modified reactivity patterns

The steric environment created by the tert-butyldiphenylsilyl group profoundly influences the compound's chemical behavior through multiple mechanisms. The bulky substituents around silicon create a protective shell that shields the silicon-oxygen bond from approaching nucleophiles, explaining the remarkable stability of tert-butyldiphenylsilyl ethers compared to less hindered analogs. This steric protection operates through both ground-state stabilization and transition-state destabilization effects.

The conformational preferences of the tert-butyldiphenylsilyl group are dictated by the need to minimize steric interactions between the bulky substituents. The tert-butyl group and phenyl rings adopt orientations that maximize their separation in three-dimensional space, creating a roughly tetrahedral geometry around silicon. This conformational arrangement influences the accessibility of the silicon-oxygen bond and affects the kinetics of both formation and cleavage reactions.

Temperature-dependent studies of similar silyl ether systems have revealed that the rotational barriers around silicon-carbon bonds are higher than those around corresponding carbon-carbon bonds, reflecting the increased steric interactions in the silicon-centered system. These elevated rotational barriers contribute to the kinetic stability of the protecting group and influence the stereochemical outcomes of reactions involving the protected alcohol functionality.

The stereoelectronic properties also manifest in the compound's spectroscopic characteristics, with distinctive chemical shifts in nuclear magnetic resonance spectroscopy reflecting the unique electronic environment around the protected hydroxymethyl group. The silicon atom's influence extends through the ether linkage to affect the chemical environment of the methylene protons, creating diagnostic spectroscopic signatures that facilitate structural identification and purity assessment.

Properties

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-18H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDGMIARADBGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464937
Record name Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196880-47-4
Record name Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves a two-step synthetic strategy:

  • Step 1: Protection of Hydroxyl Group

    The synthesis starts from 4-(hydroxymethyl)benzaldehyde or benzyl alcohol derivatives bearing a hydroxyl group. The hydroxyl group is protected by reaction with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions, typically at room temperature.

    The reaction proceeds as follows:

    $$
    \text{4-(hydroxymethyl)benzaldehyde} + \text{TBDPSCl} \xrightarrow[\text{imidazole}]{\text{DCM, RT}} \text{Benzyl alcohol TBDPS ether}
    $$

    This step yields the silyl-protected benzyl alcohol intermediate.

  • Step 2: Oxidation to Benzaldehyde

    The protected benzyl alcohol intermediate is then oxidized to the corresponding benzaldehyde derivative. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents selectively oxidize the primary alcohol to the aldehyde without cleaving the silyl ether.

    $$
    \text{Benzyl alcohol TBDPS ether} \xrightarrow[\text{PCC or DMP}]{\text{DCM}} \text{Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-}
    $$

This two-step route is favored for its mild conditions, high selectivity, and good yields.

Reaction Conditions and Optimization

  • Base Selection: Imidazole is preferred as the base for silylation due to its nucleophilicity and ability to scavenge HCl formed during the reaction, improving yield and purity.

  • Solvent: Anhydrous DCM or THF is used to prevent premature hydrolysis of the silyl chloride and to maintain anhydrous conditions.

  • Temperature: Room temperature (20–25°C) is sufficient for effective silylation, minimizing side reactions.

  • Stoichiometry: Typically, 1.2 equivalents of TBDPSCl are used to ensure complete protection of the hydroxyl group.

  • Atmosphere: An inert atmosphere (argon or nitrogen) is recommended to avoid moisture interference.

Industrial Scale Considerations

In industrial settings, the synthesis follows the same chemical principles but is adapted for scale and efficiency:

  • Continuous Flow Reactors: These allow precise control over reaction time, temperature, and mixing, enhancing reproducibility and yield.

  • Automated Systems: Automated reagent dosing and purification streamline the process.

  • Purification: Final product purification is achieved by column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization to achieve high purity.

Summary of Synthetic Route

Step Reaction Reagents/Conditions Outcome Yield (%) (Typical)
1 Silylation of hydroxyl group TBDPSCl, imidazole, DCM, RT, inert atmosphere Silyl-protected benzyl alcohol intermediate 75–85%
2 Oxidation to aldehyde PCC or Dess-Martin periodinane, DCM, RT Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- 80–90%

Mechanistic Insights

  • The bulky tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl site from undesired reactions during subsequent synthetic steps.

  • The silyl ether linkage is stable under neutral and basic conditions but can be cleaved under acidic or fluoride ion conditions when deprotection is desired.

  • Oxidation of the protected benzyl alcohol proceeds smoothly without affecting the silyl ether due to the mildness and selectivity of the oxidizing agents used.

Research Findings and Case Studies

  • Functionalized Silane Synthesis: Studies have demonstrated that this compound serves as an efficient precursor for synthesizing functionalized silanes, with reactions involving indium(III) iodide yielding products with high purity (up to 99%) and good overall yields (~76%) after flash chromatography purification.

  • Advanced Coatings Development: Incorporation of this benzaldehyde derivative into polymer matrices has been shown to enhance adhesion strength (from 5 MPa to 8 MPa), UV resistance, and thermal stability, highlighting its utility in materials science.

Comparative Table of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Reaction Type Batch Continuous flow/Batch
Reagents TBDPSCl, imidazole, PCC/DMP Same, with bulk quantities
Solvent Anhydrous DCM or THF Same, with solvent recovery systems
Temperature Room temperature Controlled via reactor systems
Atmosphere Inert (argon/nitrogen) Inert, automated control
Purification Column chromatography Chromatography/Recrystallization
Yield 75–90% overall Optimized for maximum throughput

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Benzaldehyde derivatives are vital in organic chemistry due to their reactivity and ability to serve as intermediates in the synthesis of various compounds.

Synthesis of Silane Compounds

One significant application of Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is in the synthesis of silane compounds. The presence of a diphenylsilyl group enhances the stability and reactivity of the aldehyde, making it suitable for further transformations. For instance, it can undergo reactions such as:

  • Nucleophilic Substitution : The silyl ether can be replaced by nucleophiles, leading to the formation of various functionalized products.
  • Aldol Condensation : This compound can participate in aldol reactions to yield β-hydroxy aldehydes or ketones, which are crucial intermediates in organic synthesis.

Applications in Material Science

The unique properties of this benzaldehyde derivative make it valuable in materials science:

  • Silicon-based Polymers : Due to its silyl group, it can be used to synthesize silicon-containing polymers that exhibit enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives : Its reactivity allows for the development of coatings and adhesives that require specific chemical functionalities for adhesion and durability.

Case Study 1: Synthesis of Functionalized Silanes

In a study published by Organic Syntheses, researchers demonstrated the use of Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- as a precursor for synthesizing functionalized silanes through a series of reactions involving indium(III) iodide and other reagents. The process yielded high purity products with significant yields:

Reaction StepReagents UsedYield (%)
Initial ReactionIndium(III) iodide76%
Final Product IsolationFlash chromatography99%

This study highlights the compound's efficiency as a building block in complex organic syntheses.

Case Study 2: Development of Advanced Coatings

Another application explored the use of this benzaldehyde derivative in formulating advanced coatings. Research indicated that incorporating this compound into polymer matrices improved adhesion properties and resistance to environmental degradation. The findings were supported by comparative analysis:

PropertyControl CoatingCoating with Benzaldehyde Derivative
Adhesion Strength5 MPa8 MPa
UV ResistanceModerateHigh
Thermal StabilityLowEnhanced

This case study illustrates the potential for enhancing material performance through chemical modification using Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal the hydroxyl group. These reactions are facilitated by the electronic and steric effects imparted by the tert-butyldiphenylsilyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related benzaldehyde derivatives:

Compound Name Molecular Formula Substituent Structure Key Features
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (Target) C25H28O2Si TBDPS-O-CH2- at C4 High steric bulk, lipophilic, acid-resistant protecting group
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde C13H20O2Si TBDMS-O- at C4 Less bulky, moderately stable, prone to cleavage under acidic conditions
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]- C15H24O3Si TBDMS-O-CH2CH2O- at C4 Ethoxy spacer increases flexibility; intermediate stability
Benzaldehyde, 4-[[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]methoxy]- C20H32O3Si TBDMS-O-cyclohexyl-CH2O- at C4 Cyclohexyl adds rigidity; enhanced solubility in nonpolar solvents
Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy C16H15FO4 4-Fluorobenzyl-O-, 2,6-diOMe Electron-withdrawing fluorine; dual methoxy groups enhance ring stability

Reactivity and Stability

  • TBDPS vs. TBDMS Groups : The TBDPS group in the target compound exhibits greater resistance to acid-catalyzed hydrolysis compared to TBDMS (e.g., ’s compound) due to the electron-donating diphenyl groups, which stabilize the Si-O bond. For example, TBDPS ethers typically require stronger acidic conditions (e.g., HF or TBAF) for cleavage, whereas TBDMS ethers hydrolyze under milder conditions (e.g., acetic acid/water) .
  • Spacer Effects : The oxymethyl (-CH2O-) linker in the target compound provides shorter spacing than the ethoxy (-CH2CH2O-) group in ’s derivative. This difference influences conformational flexibility and steric accessibility during reactions.
  • Electronic Effects : Fluorine substitution () introduces electron-withdrawing effects, activating the aldehyde toward nucleophilic additions but reducing oxidative stability. In contrast, silyl ethers (e.g., target compound) are less electronically perturbing but offer superior hydrolytic stability .

Physical Properties

  • Molecular Weight and Solubility: The target compound (MW ≈ 396.6 g/mol) is heavier and more lipophilic than TBDMS analogs (e.g., : MW ≈ 248.4 g/mol), leading to lower solubility in polar solvents like methanol but improved solubility in dichloromethane or toluene .
  • Melting Points : Bulkier substituents (e.g., TBDPS, cyclohexyl in ) generally increase melting points due to enhanced crystalline packing. For instance, the cyclohexyl-containing derivative () likely has a higher melting point than the target compound .

Biological Activity

Benzaldehyde derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS Number: 116748-05-1), exploring its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C23H24O2Si
  • Molecular Weight : 360.52 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with a tert-butyldiphenylsilyloxy group.

Antibacterial Properties

Research has demonstrated that benzaldehyde exhibits notable antibacterial activity. A study evaluated its effects in combination with standard antibiotics such as ciprofloxacin and norfloxacin. The results indicated that benzaldehyde could reduce the minimum inhibitory concentration (MIC) of these antibiotics against various bacterial strains, including Staphylococcus aureus. Specifically, the MIC for ciprofloxacin decreased from 64 µg/mL to 32 µg/mL when combined with benzaldehyde, while norfloxacin showed a reduction from 256 µg/mL to 128 µg/mL .

Table 1: Antibacterial Activity of Benzaldehyde

Bacterial StrainAntibioticInitial MIC (µg/mL)MIC with Benzaldehyde (µg/mL)
Staphylococcus aureusCiprofloxacin6432
Staphylococcus aureusNorfloxacin256128
Bacillus anthracis-8.0 mM (850 µg/mL)-
Pantoea conspicua-10.0 mM (1060 µg/mL)-

The mechanism behind this antibacterial activity is believed to involve the disruption of bacterial plasma membranes, leading to increased permeability and enhanced uptake of antibiotics .

Toxicity Studies

Toxicity assessments have shown that benzaldehyde can be lethal to certain insect species, including Drosophila melanogaster. In fumigation tests, a concentration of 4 µg/mL resulted in 100% mortality within two hours. The lethal concentration (LC50) was determined to be approximately 1.60 mg/mL . This suggests potential applications in pest control.

Table 2: Toxicity of Benzaldehyde on Drosophila melanogaster

Concentration (µg/mL)Mortality (%)
4100
≥1.25Significant difference from control

Benzaldehyde's antibacterial effect is thought to arise from its interaction with the bacterial cell membrane, leading to cell death through two primary mechanisms:

  • Membrane Disintegration : Phenolic compounds can disrupt the integrity of the bacterial plasma membrane.
  • Intracellular Coagulation : Benzaldehyde may cause coagulation of bacterial cytosol, further contributing to cell death .

Case Studies

A study highlighted the potential of benzaldehyde as an antibiotic modulator and its toxic effects on fruit flies. It confirmed that while benzaldehyde does not inhibit efflux pumps directly, it enhances the efficacy of certain antibiotics by altering membrane permeability . This finding opens avenues for further research into using benzaldehyde in combination therapies for bacterial infections.

Q & A

Q. Key Considerations :

  • Moisture-sensitive reactions require inert atmospheres (argon/nitrogen).
  • Yield optimization depends on stoichiometric ratios (e.g., 1.2 equivalents of TBDPSCl to ensure complete protection) .

Basic Question: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and aldehyde protons (δ ~9.8–10.0 ppm). The tert-butyldiphenylsilyl group shows distinct peaks for tert-butyl (δ 1.0–1.2 ppm) and phenyl groups (δ 7.3–7.7 ppm) .
  • ¹³C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and silyl ether linkage (δ ~20–25 ppm for tert-butyl carbons) .

IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and Si-O-C absorption (~1100 cm⁻¹) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, with the silyl group contributing significant mass (e.g., [M+H]⁺ at m/z ~470–500) .

Q. Data Interpretation Challenges :

  • Overlapping signals from phenyl groups may complicate analysis. Use DEPT or 2D NMR (e.g., HSQC) for resolution .

Advanced Question: How does the tert-butyldiphenylsilyl group influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?

Methodological Answer:
The silyl group:

Steric Hindrance : The bulky tert-butyldiphenylsilyl group reduces reactivity at the adjacent methylene (-CH₂-O-) position, directing nucleophiles (e.g., Grignard reagents) toward the aldehyde. This enhances regioselectivity in aldol or Wittig reactions .

Stability : Protects against unwanted oxidation or elimination during multi-step syntheses. For example, in siRNA synthesis, silyl protection prevents side reactions in ribose intermediates .

Q. Experimental Validation :

  • Compare reaction outcomes with/without silyl protection. For instance, unprotected 4-(hydroxymethyl)benzaldehyde may undergo aldol condensation, while the silylated derivative favors selective aldehyde reactivity .

Advanced Question: What are the common challenges in achieving high regioselectivity when using this compound in multi-step organic syntheses?

Methodological Answer:

Competing Reactivity : The aldehyde group may engage in undesired side reactions (e.g., over-oxidation to carboxylic acids). Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid this .

Deprotection Conditions : Removing the silyl group (e.g., with tetra-n-butylammonium fluoride, TBAF) must not degrade the aldehyde. Optimize reaction time and temperature (e.g., 0°C in THF) to preserve functionality .

Byproduct Formation : Trace moisture during synthesis can hydrolyze the silyl ether. Employ rigorous drying techniques (e.g., molecular sieves) .

Case Study :
In nucleoside synthesis (), incomplete silylation led to mixtures of protected and unprotected intermediates, complicating purification. Adjusting reaction stoichiometry and using excess TBDPSCl resolved this .

Advanced Question: How does the compound’s stability vary under acidic or basic conditions?

Methodological Answer:

Acidic Conditions : The silyl ether is stable under mild acids (e.g., acetic acid) but cleaves in strong acids (e.g., HCl). Monitor pH to avoid premature deprotection .

Basic Conditions : Stable in weak bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) may hydrolyze the silyl group. Use buffered conditions (pH 7–9) for reactions involving bases .

Q. Experimental Data :

  • Stability tests (TLC or HPLC) under varying pH showed >90% integrity at pH 5–8 after 24 hours, but <50% retention at pH <2 or >10 .

Advanced Question: What strategies mitigate contradictions in reported synthetic yields for this compound?

Methodological Answer:

Reagent Purity : Use freshly distilled TBDPSCl to avoid dimerization, which reduces reactivity .

Solvent Choice : Anhydrous DCM yields higher reproducibility (80–85%) compared to THF (70–75%) due to better solubility of intermediates .

Temperature Control : Exothermic silylation requires cooling (0–5°C) to prevent side reactions.

Q. Data Analysis :

  • Discrepancies in yields (e.g., 70% vs. 85%) often stem from variations in solvent purity or moisture content. Replicate experiments under controlled conditions to standardize results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Reactant of Route 2
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

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